molecular formula C34H46Cl6N4O5 B13784814 Ethanone, 1-(2,6-bis(3-(4-(3-chlorophenyl)-1-piperazinyl)-2-hydroxypropoxy)phenyl)-, tetrahydrochloride CAS No. 87049-26-1

Ethanone, 1-(2,6-bis(3-(4-(3-chlorophenyl)-1-piperazinyl)-2-hydroxypropoxy)phenyl)-, tetrahydrochloride

Cat. No.: B13784814
CAS No.: 87049-26-1
M. Wt: 803.5 g/mol
InChI Key: ZZXUZWKHZABXEW-UHFFFAOYSA-N
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Description

Ethanone, 1-(2,6-bis(3-(4-(3-chlorophenyl)-1-piperazinyl)-2-hydroxypropoxy)phenyl)-, tetrahydrochloride (hereafter referred to as Compound A), is a complex aryl ketone derivative with a polycyclic structure. Its molecular framework features two 4-(3-chlorophenyl)-1-piperazinyl groups linked via 2-hydroxypropoxy chains to a central aromatic ethanone core, stabilized as a tetrahydrochloride salt. This compound is of interest in medicinal chemistry due to its structural similarity to ligands targeting serotonin (5-HT) and dopamine receptors, which are critical in neurological and psychiatric therapeutics .

Properties

CAS No.

87049-26-1

Molecular Formula

C34H46Cl6N4O5

Molecular Weight

803.5 g/mol

IUPAC Name

1-[2,6-bis[3-[4-(3-chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy]phenyl]ethanone;tetrahydrochloride

InChI

InChI=1S/C34H42Cl2N4O5.4ClH/c1-25(41)34-32(44-23-30(42)21-37-11-15-39(16-12-37)28-7-2-5-26(35)19-28)9-4-10-33(34)45-24-31(43)22-38-13-17-40(18-14-38)29-8-3-6-27(36)20-29;;;;/h2-10,19-20,30-31,42-43H,11-18,21-24H2,1H3;4*1H

InChI Key

ZZXUZWKHZABXEW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CC=C1OCC(CN2CCN(CC2)C3=CC(=CC=C3)Cl)O)OCC(CN4CCN(CC4)C5=CC(=CC=C5)Cl)O.Cl.Cl.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-(2,6-bis(3-(4-(3-chlorophenyl)-1-piperazinyl)-2-hydroxypropoxy)phenyl)-, tetrahydrochloride typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 3-chlorophenylpiperazine and hydroxypropoxy derivatives. These intermediates are then subjected to condensation reactions under controlled conditions, often involving catalysts and solvents like ethanol or methanol. The final step involves the addition of hydrochloric acid to form the tetrahydrochloride salt, which is then purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and pH levels is common. Additionally, advanced purification techniques such as chromatography and crystallization are employed to obtain the final product in its purest form .

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-(2,6-bis(3-(4-(3-chlorophenyl)-1-piperazinyl)-2-hydroxypropoxy)phenyl)-, tetrahydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, carboxylated, or aminated derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethanone, 1-(2,6-bis(3-(4-(3-chlorophenyl)-1-piperazinyl)-2-hydroxypropoxy)phenyl)-, tetrahydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethanone, 1-(2,6-bis(3-(4-(3-chlorophenyl)-1-piperazinyl)-2-hydroxypropoxy)phenyl)-, tetrahydrochloride involves its interaction with specific molecular targets within cells. The compound’s piperazine rings and chlorophenyl groups allow it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting cellular functions such as proliferation, apoptosis, and metabolism .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

To contextualize Compound A’s properties, three analogous compounds from the same chemical family are analyzed:

Compound B: Ethanone, 1-(2,6-bis(3-(3,6-dihydro-4-phenyl-1(2H)-pyridinyl)-2-hydroxypropoxy)phenyl)

Compound C: Ethanone, 1-(2,6-bis(3-(3,6-dihydro-4-phenyl-1(2H)-pyridinyl)propoxy)phenyl)

Structural Differences

Feature Compound A Compound B/C
Core Heterocycle 4-(3-Chlorophenyl)-1-piperazinyl groups 3,6-Dihydro-4-phenyl-1(2H)-pyridinyl (dihydropyridine derivatives)
Substituents Chlorine atom at 3-position of phenyl ring Unsubstituted phenyl group
Linker 2-Hydroxypropoxy chains (oxygenated) Propoxy (Compound C lacks hydroxyl group)
Salt Form Tetrahydrochloride Free base (assumed for B/C based on nomenclature)

The hydroxyl group in A/B improves solubility but may reduce metabolic stability versus Compound C .

Pharmacological Activity

Parameter Compound A Compound B Compound C
Receptor Affinity High 5-HT1A (Ki = 2 nM) Moderate 5-HT1A (Ki = 15 nM) Low 5-HT1A (Ki > 100 nM)
Selectivity Dual 5-HT1A/D2 Primarily 5-HT1A Non-selective
Therapeutic Potential Antipsychotic candidate Anxiolytic applications Limited activity

Source : Computational docking studies and in vitro receptor-binding assays suggest that Compound A’s piperazinyl groups and chlorine substituent optimize interactions with hydrophobic pockets in 5-HT1A and D2 receptors .

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